Ethyl 4-(methylamino)piperidine-1-carboxylate chemical properties
Ethyl 4-(methylamino)piperidine-1-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 4-(methylamino)piperidine-1-carboxylate
Introduction
Ethyl 4-(methylamino)piperidine-1-carboxylate, identified by CAS Number 73733-69-4, is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its structure uniquely combines a protected piperidine ring with a secondary amine, offering a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a predictive examination of its spectral characteristics, detailed synthetic protocols, and critical safety information tailored for researchers, scientists, and drug development professionals. The strategic importance of this intermediate lies in its utility for creating novel therapeutics, where the piperidine moiety is a common feature in centrally active agents.[2]
Chemical Identity and Physical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic properties. While extensive experimental data for this specific compound is not broadly published, we can consolidate known identifiers and computed properties to guide its application.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | ethyl 4-(methylamino)piperidine-1-carboxylate | [3] |
| CAS Number | 73733-69-4 | [3] |
| Molecular Formula | C₉H₁₈N₂O₂ | [3] |
| Molecular Weight | 186.25 g/mol | [3] |
| Canonical SMILES | CCOC(=O)N1CCC(CC1)NC | [3] |
| InChIKey | QKPLFXBOWHKIQH-UHFFFAOYSA-N | [3] |
| Boiling Point | 120-130 °C (at 0.098 Torr) | [4] |
| Density | 1.12 g/cm³ (Predicted) | [4] |
| XLogP3-AA | 0.6 | [3] |
| Topological Polar Surface Area | 41.6 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Note: The experimental boiling point and density data should be used with caution as the source contains conflicting molecular formula information. The computed values from robust databases like PubChem serve as a reliable reference.
Predictive Spectral Analysis
In the absence of publicly archived spectra, a predictive analysis based on the compound's structure provides valuable insights for characterization and quality control.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the overlapping signals of the piperidine ring protons. Key expected signals include:
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Ethyl Group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂), characteristic of the ethoxy group.
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N-Methyl Group: A singlet around 2.4 ppm.
-
Piperidine Ring Protons: A series of multiplets between 1.2 and 3.8 ppm. The axial and equatorial protons adjacent to the carbamate nitrogen will likely appear as broad multiplets around 3.7-4.0 ppm, while those adjacent to the C4-amine will be further upfield. The proton at the C4 position will be a multiplet around 2.5-2.8 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, but typically expected between 1.5 and 3.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display 8 distinct signals (two piperidine carbons, C2 and C6, are equivalent, as are C3 and C5):
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Ethyl Group: Signals around 14 ppm (-CH₃) and 60 ppm (-O-CH₂-).
-
N-Methyl Group: A signal around 34 ppm.
-
Piperidine Ring: The C4 carbon bearing the methylamino group is expected around 55-60 ppm. The C2/C6 carbons adjacent to the carbamate nitrogen will be in the 40-45 ppm range. The C3/C5 carbons are expected further upfield, around 30-35 ppm.
-
Carbamate Carbonyl: A signal in the downfield region, typically around 155 ppm.
Infrared (IR) Spectroscopy (Predicted)
Key vibrational modes expected in the IR spectrum are:
-
N-H Stretch: A moderate, single peak around 3300-3350 cm⁻¹ for the secondary amine.
-
C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band for the carbamate carbonyl group, expected around 1690-1710 cm⁻¹.
-
C-N Stretch: Absorptions in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the following would be anticipated:
-
Molecular Ion (M⁺): A peak at m/z = 186.
-
Key Fragmentation: A prominent fragment resulting from alpha-cleavage adjacent to the C4 amine, leading to a fragment at m/z = 114. Loss of the ethoxy group (-OC₂H₅) from the molecular ion would give a fragment at m/z = 141.
Synthesis and Reactivity
Ethyl 4-(methylamino)piperidine-1-carboxylate is most efficiently synthesized via reductive amination, a robust and widely used method in organic synthesis.[5][6] This approach offers high yields and operational simplicity.
Proposed Synthetic Workflow: Reductive Amination
The preferred synthetic route involves the reaction of Ethyl 4-oxopiperidine-1-carboxylate with methylamine in the presence of a reducing agent.
Caption: Reductive amination workflow for synthesis.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol, add a solution of methylamine (1.2-1.5 eq) at room temperature.
-
Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final product.
Core Reactivity
The molecule's reactivity is dominated by two key sites:
-
Secondary Amine: The N-H proton is weakly acidic and the nitrogen lone pair is nucleophilic. This site readily undergoes N-alkylation, acylation, sulfonylation, and other reactions typical of secondary amines, making it an ideal handle for introducing further molecular complexity.
-
Carbamate: The carbamate group is relatively stable but can be cleaved under strong acidic or basic conditions to reveal the free piperidine nitrogen, offering an orthogonal deprotection strategy if required.
Applications in Drug Discovery
Ethyl 4-(methylamino)piperidine-1-carboxylate is a valuable intermediate for the synthesis of pharmacologically active agents.[1] Its structure is a common motif in compounds targeting the central nervous system (CNS).
-
Scaffold for Lead Optimization: The dual functionality allows for systematic modification. The secondary amine can be derivatized to explore structure-activity relationships (SAR) with a target receptor, while the N-carboxylate protects the piperidine nitrogen during synthesis and can be removed or replaced in later steps.
-
Intermediate for API Synthesis: This compound serves as a key precursor in multi-step syntheses of complex APIs. For instance, piperidine-based structures are integral to a wide range of drugs, including analgesics, antipsychotics, and antihistamines.[2] The specific substitution pattern of this molecule makes it suitable for creating analogues of known drugs to improve their pharmacological profiles.
Safety and Handling
Proper handling of Ethyl 4-(methylamino)piperidine-1-carboxylate is essential to ensure laboratory safety. The following information is derived from the Globally Harmonized System (GHS) classifications.[3][7]
Table 2: GHS Hazard Information
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
Precautionary Measures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[7]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
Conclusion
References
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